3-[4-(3-aminopropyl)phenyl]propan-1-amine
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Overview
Description
3-[4-(3-aminopropyl)phenyl]propan-1-amine is an organic compound with the molecular formula C12H20N2 It is a derivative of phenylpropanamine and is characterized by the presence of an aminopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-aminopropyl)phenyl]propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-(3-aminopropyl)benzaldehyde with a suitable reducing agent to form the corresponding amine. Another method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity. This method allows for the synthesis of enantiopure amines with high conversion rates and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-aminopropyl)phenyl]propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amine and phenyl groups, which can participate in a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-[4-(3-aminopropyl)phenyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(3-aminopropyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane frequently used in the process of silanization and functionalization of surfaces with alkoxysilane molecules.
1,4-Bis(3-aminopropyl)piperazine: A compound used for the functionalization of natural and synthetic materials.
Uniqueness
3-[4-(3-aminopropyl)phenyl]propan-1-amine is unique due to its specific structure, which combines an aminopropyl group with a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
31748-75-1 |
---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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